molecular formula C6H9BClNO3 B13722977 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate

6-Chloro-5-methylpyridine-3-boronic Acid Hydrate

Cat. No.: B13722977
M. Wt: 189.41 g/mol
InChI Key: CKBNYGGGQCIDRG-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyridine-3-boronic Acid Hydrate is an organoboron compound that is widely used in organic synthesis. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both a chloro and a methyl group attached to the pyridine ring. The boronic acid group is known for its versatility in forming carbon-carbon bonds, making this compound valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate typically involves the reaction of 6-Chloro-5-methylpyridine with a boron-containing reagent. One common method is the Miyaura borylation, where the pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyridine-3-boronic Acid Hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate primarily involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transfer of the organic group to the target molecule . This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methylpyridine-3-boronic Acid Hydrate is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering distinct advantages over similar compounds that may lack these functional groups.

Properties

Molecular Formula

C6H9BClNO3

Molecular Weight

189.41 g/mol

IUPAC Name

(6-chloro-5-methylpyridin-3-yl)boronic acid;hydrate

InChI

InChI=1S/C6H7BClNO2.H2O/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3,10-11H,1H3;1H2

InChI Key

CKBNYGGGQCIDRG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)C)(O)O.O

Origin of Product

United States

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